N-Methacryloyl-2-methylalanine

Descripción general

Descripción

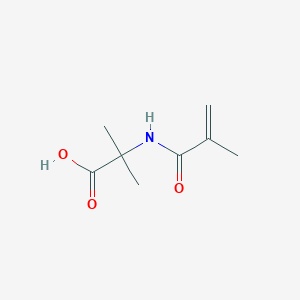

N-Methacryloyl-2-methylalanine is a synthetic compound that belongs to the class of methacrylate derivatives It is characterized by the presence of a methacryloyl group attached to the nitrogen atom of 2-methylalanine

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Methacryloyl-2-methylalanine typically involves the reaction of 2-methylalanine with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane or tetrahydrofuran under anhydrous conditions to prevent hydrolysis of the acid chloride. The reaction mixture is stirred at low temperatures to control the exothermic nature of the reaction and to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced formation of side products. The continuous flow synthesis involves the use of high-performance liquid chromatography pumps to mix the reactants and maintain a steady flow of the reaction mixture through a tubular reactor .

Análisis De Reacciones Químicas

Types of Reactions

N-Methacryloyl-2-methylalanine undergoes various chemical reactions, including:

Polymerization: It can undergo free radical polymerization to form polymers with methacrylate backbones.

Substitution Reactions: The methacryloyl group can participate in nucleophilic substitution reactions.

Addition Reactions: The double bond in the methacryloyl group can undergo addition reactions with various nucleophiles.

Common Reagents and Conditions

Polymerization: Initiated by free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or photochemical conditions.

Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

Addition Reactions: Can be carried out using nucleophiles such as alcohols or amines under mild conditions.

Major Products Formed

Polymerization: Results in the formation of polymethacrylate chains.

Substitution Reactions: Yields substituted methacryloyl derivatives.

Addition Reactions: Produces adducts with the nucleophiles used.

Aplicaciones Científicas De Investigación

N-Methacryloyl-2-methylalanine has a wide range of applications in scientific research:

Polymer Chemistry: Used as a monomer in the synthesis of functional polymers with specific properties.

Materials Science: Incorporated into hydrogels and other materials for enhanced mechanical properties and biocompatibility.

Biomedical Research: Utilized in the development of drug delivery systems, tissue engineering scaffolds, and bioactive coatings.

Mecanismo De Acción

The mechanism of action of N-Methacryloyl-2-methylalanine primarily involves its ability to undergo polymerization and form cross-linked networks. The methacryloyl group facilitates the formation of covalent bonds with other monomers, leading to the creation of polymeric structures. These structures can interact with biological molecules and cells, making them useful in biomedical applications .

Comparación Con Compuestos Similares

Similar Compounds

Methacrylic Acid: A simpler methacrylate derivative used in similar applications.

N-Acryloyl-2-methylalanine: Similar structure but with an acryloyl group instead of a methacryloyl group.

Methacryloyl Glycine: Another methacryloyl derivative with glycine instead of 2-methylalanine.

Uniqueness

N-Methacryloyl-2-methylalanine is unique due to the presence of the 2-methylalanine moiety, which imparts specific steric and electronic properties to the compound. This uniqueness allows for the formation of polymers with distinct mechanical and chemical properties, making it valuable in specialized applications .

Actividad Biológica

N-Methacryloyl-2-methylalanine (NMAA) is a derivative of 2-methylalanine, a non-proteinogenic amino acid. This compound has garnered attention in various fields, particularly in polymer chemistry and biochemistry, due to its unique structural properties and biological activities. This article explores the biological activity of NMAA, focusing on its synthesis, applications, and relevant research findings.

1. Synthesis of this compound

This compound can be synthesized through the reaction of 2-aminoisobutyric acid with methacryloyl chloride. The process involves the following steps:

- Reactants : 2-aminoisobutyric acid and methacryloyl chloride.

- Reaction Conditions : The reaction is typically conducted in an aqueous solution under controlled temperatures to ensure proper formation of the NMAA monomer.

The resulting compound exhibits a methacryloyl group that enables it to participate in polymerization reactions, which is crucial for its applications in materials science and biochemistry .

2.1 Peptide Formation

This compound has been shown to be compatible with ribosomal incorporation into peptides. Research indicates that it can enhance the structural stability of peptides due to its helix-inducing properties. The presence of the gem-dimethyl group in 2-methylalanine contributes to the formation of stable helical structures within peptides, making it a valuable component for peptide synthesis .

2.2 Applications in Dental Materials

A study investigated the effects of NMAA on dental bonding agents. When applied to dentin surfaces, NMAA significantly expanded aggregated collagen fibers, resulting in a hybrid layer that enhances adhesion between dental materials and tooth structure. The bonding strength achieved with NMAA-treated surfaces was notably higher compared to untreated surfaces, indicating its potential utility in dental applications .

2.3 Adsorption Properties

Recent research highlights the use of N-Methacryloyl-L-alanine acid (a related compound) in developing adsorbents for metal ion detection. Grafted onto chitosan microspheres, NMA exhibited improved adsorption capacity for various metal ions such as V(V), Cr(III), and Cu(II). This application showcases its potential role in environmental monitoring and remediation efforts .

3.1 Hybrid Layer Formation

In a controlled experiment, different concentrations of NMAA were applied to etched dentin surfaces. The results indicated that higher concentrations led to a more significant expansion of collagen fibers and thicker hybrid layers. The tensile bond strength measurements ranged from 13 to 15 MPa for optimal formulations, demonstrating the effectiveness of NMAA in enhancing dental material performance .

| NMAA Concentration | Hybrid Layer Thickness (µm) | Tensile Bond Strength (MPa) |

|---|---|---|

| Low | 50 | 6.6 |

| Medium | 100 | 13 |

| High | 150 | 15 |

3.2 Environmental Applications

In another study focusing on environmental applications, NMAA-grafted chitosan microspheres were tested for their ability to adsorb heavy metals from contaminated samples. The results showed high recovery rates for metal ions, indicating that NMAA can significantly enhance the efficiency of solid-phase extraction methods .

4. Conclusion

This compound demonstrates significant biological activity through its role in peptide synthesis, dental material enhancement, and environmental applications. Its unique structural properties allow it to interact effectively with biological systems and materials, making it a versatile compound in both research and practical applications.

Further studies are warranted to explore additional applications and optimize its use across various fields, including biomedicine and environmental science.

Propiedades

IUPAC Name |

2-methyl-2-(2-methylprop-2-enoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-5(2)6(10)9-8(3,4)7(11)12/h1H2,2-4H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTFZVTZBHCHYGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10549733 | |

| Record name | 2-Methyl-N-(2-methylacryloyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15926-21-3 | |

| Record name | 2-Methyl-N-(2-methyl-1-oxo-2-propen-1-yl)alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15926-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-N-(2-methylacryloyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.